molecular formula C27H42O4 B1673031 Hecogenin CAS No. 467-55-0

Hecogenin

Cat. No.: B1673031
CAS No.: 467-55-0
M. Wt: 430.6 g/mol
InChI Key: QOLRLLFJMZLYQJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Hecogenin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to act as an antagonist to BACE-1, a β-site amyloid precursor cleaving enzyme involved in the formation of amyloidal plaques .

Cellular Effects

This compound has been observed to exert various effects on cellular processes. For example, it has been found to inhibit reactive oxygen species production and induce cell cycle arrest and senescence in the A549 human lung cancer cell line . It also has anti-inflammatory properties, inhibiting hyperalgesia development when induced with carrageenan .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression . In molecular docking studies, this compound has shown a promising binding affinity towards the BACE-1 protein receptor for Alzheimer’s disease . The this compound–BACE-1 protein complex was found to be stable after 30 ns of MD simulation, indicating its substantial stability .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, its broad spectrum of pharmacological applications suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has shown significant antiulcerogenic effects at dosages of 5, 10, and 20 mg/kg in models of gastric lesions induced by ischemia and reperfusion .

Metabolic Pathways

As a steroidal saponin, it is likely involved in the steroid biosynthesis pathway

Properties

IUPAC Name

16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-22,24,28H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLRLLFJMZLYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859377
Record name 3-Hydroxyspirostan-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467-55-0
Record name hecogenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of hecogenin is C27H42O4, and its molecular weight is 430.6 g/mol. []

A: this compound possesses a steroid nucleus with a spirostan structure, featuring a ketone group at C-12 and a hydroxyl group at C-3. [, , ]

A: Researchers frequently employ techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Ultra Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOF/MS), and High Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array Detector (DAD) and Evaporative Light Scattering Detector (ELSD) to identify and quantify this compound. [, , , , ]

A: this compound exhibits a diverse range of pharmacological activities, including anti-inflammatory, anti-arthritic, anticancer, anti-hyperalgesic, and cardioprotective effects. [, , , , , , ]

A: Research suggests that this compound suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-12, and inhibits myeloperoxidase activity, thereby mitigating inflammatory responses. [, , ]

A: Studies indicate that this compound inhibits reactive oxygen species production, induces cell cycle arrest at the G0/G1 phase, and promotes senescence in cancer cells, contributing to its anticancer potential. [, , ]

A: Yes, this compound has been shown to interact with several molecular targets. For instance, it acts as an inhibitor of UDP-glucuronosyltransferase 1A4 (UGT1A4). [] It has also been explored as a potential inhibitor of β-site amyloid precursor cleaving enzyme (BACE-1), which is implicated in Alzheimer's disease. [] Additionally, computational studies suggest this compound could inhibit ribosomal protein S6 kinase 1 (S6K1), a target for cancer therapy. [] Further, research indicates its potential to interact with filarial β-tubulin protein, suggesting antifilarial properties. []

A: Research suggests that this compound acetate exhibits anti-hyperalgesic effects, potentially by modulating spinal cord-inhibitory mechanisms and cytokine pathways. [, ] Studies show it can inhibit mechanical hyperalgesia induced by various agents and reduce pro-inflammatory cytokine levels, such as IL-1β. [, ] Further, it was observed that this compound acetate's antinociceptive effect is mediated by opioid receptors and endogenous analgesic mechanisms. []

A: Given its diverse pharmacological activities, this compound holds promise as a potential therapeutic agent for various conditions, including: * Inflammatory diseases: Rheumatoid arthritis, ulcerative colitis, atopic dermatitis [, , , ] * Cancer: Lung cancer and other types [, , , , ] * Neurodegenerative diseases: Alzheimer's disease [] * Pain management: Inflammatory pain [, ] * Cardiovascular diseases: Myocardial infarction [] * Parasitic infections: Lymphatic filariasis []

A: While this compound itself is not a marketed drug, it serves as a crucial starting material for synthesizing steroidal drugs, including corticosteroids like dexamethasone. [, ]

ANone: Further research is needed to fully elucidate the following aspects of this compound:

* **Pharmacokinetics/Pharmacodynamics:**  A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans is crucial for clinical translation. []* **Toxicity and Safety:** While some studies indicate a favorable safety profile, long-term toxicity studies are necessary to assess potential adverse effects. []* **Drug Delivery and Targeting:**  Developing efficient drug delivery systems to enhance its bioavailability and target specific tissues could improve its therapeutic efficacy. []* **Resistance:** Further research is needed to understand potential resistance mechanisms that may emerge with prolonged use. []

A: Sustainable practices for this compound extraction and utilization are crucial. Research is exploring alternative extraction methods, such as electrocoagulation, to minimize environmental impact and potentially separate valuable secondary metabolites like this compound from plant material. []

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